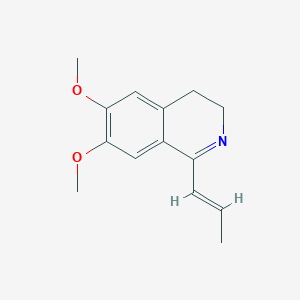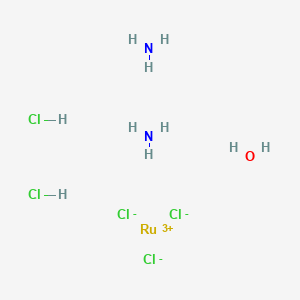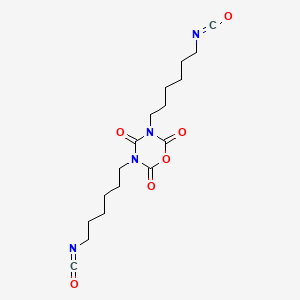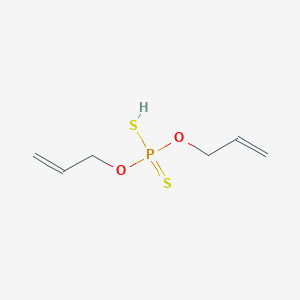
Dibutylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylphenol, specifically 2,6-Di-tert-butylphenol, is an organic compound with the structural formula C14H22O. This colorless solid is an alkylated phenol and is widely used industrially as a UV stabilizer and antioxidant for hydrocarbon-based products ranging from petrochemicals to plastics . It is particularly noted for its ability to prevent gumming in aviation fuels .
Méthodes De Préparation
Dibutylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide . The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
In this way, approximately 2.5 million kilograms per year are produced . Another method involves the alkylation of phenol or 2-tert-butylphenol with isobutene in the presence of aluminium tris-(phenolate) catalyst at temperatures between 100 and 125°C and pressures up to 25 bar .
Analyse Des Réactions Chimiques
Dibutylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution reagents: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major products formed from these reactions include quinones, alcohols, and various substituted phenols .
Applications De Recherche Scientifique
Dibutylphenol has a wide range of scientific research applications:
Biology: It has been studied for its antioxidative properties and its ability to scavenge free radicals.
Medicine: It is used in the synthesis of pharmaceutical compounds such as CGP-7930, probucol, and nicanartine.
Industry: It is used as an antioxidant in fuels, lubricants, and polymers.
Mécanisme D'action
Dibutylphenol exerts its effects primarily through its antioxidative properties. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom, thus competing with the formation of another polymer according to the peroxy radical mechanism . This mechanism is crucial in preventing the degradation of materials exposed to light, heat, and oxygen.
Comparaison Avec Des Composés Similaires
Dibutylphenol can be compared with other similar compounds such as:
Butylated hydroxytoluene (BHT): Another widely used antioxidant in food, cosmetics, and industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in rubber and some plastics.
Para tertiary butyl phenol: Used in the production of resins and as a stabilizer in various applications.
This compound is unique due to its high thermal stability and effectiveness as an antioxidant, making it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation .
Propriétés
Numéro CAS |
26967-68-0 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2,3-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |
Clé InChI |
NSENZNPLAVRFMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=CC=C1)O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


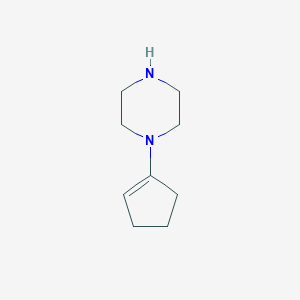
![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
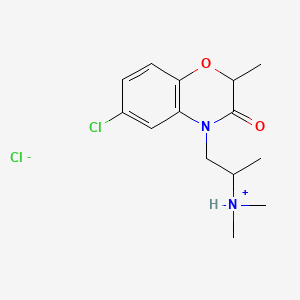
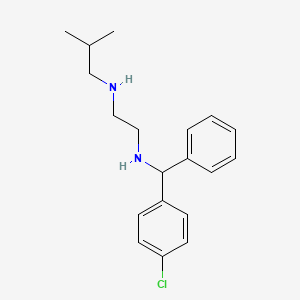
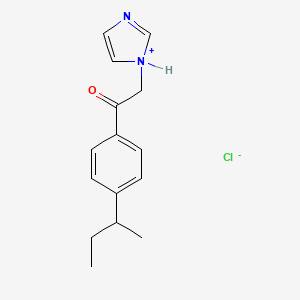
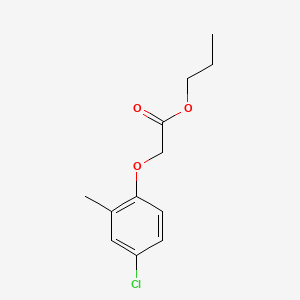
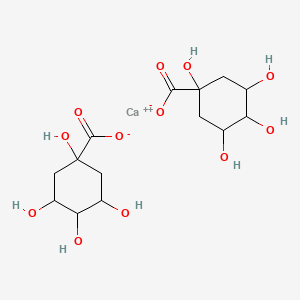

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
